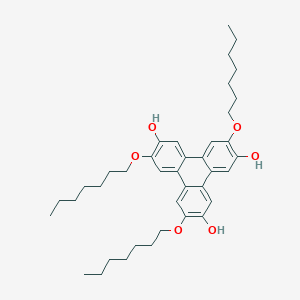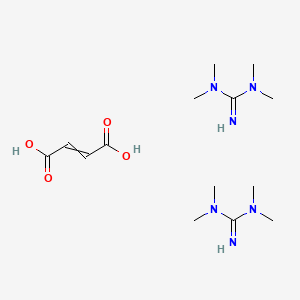![molecular formula C11H25NO4Si B14187151 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 926645-94-5](/img/structure/B14187151.png)
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a propanamide moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its ability to form strong bonds with both organic and inorganic substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-(trimethoxysilyl)propylamine: This intermediate is synthesized by reacting 3-chloropropyltrimethoxysilane with ammonia or an amine.
Coupling Reaction: The 3-(trimethoxysilyl)propylamine is then reacted with 2,2-dimethylpropanamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by the presence of catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires suitable nucleophiles and may be conducted in organic solvents under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane bonds leading to cross-linked siloxane networks.
Substitution: Formation of substituted silanes depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form durable and flexible networks.
作用機序
The mechanism of action of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and stable networks with both organic and inorganic substrates, enhancing the material properties of the resulting products.
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine moiety instead of a propanamide group.
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: Contains a bromo group and triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to its specific combination of a trimethoxysilyl group and a propanamide moiety, which provides distinct properties such as enhanced hydrolytic stability and the ability to form strong siloxane networks. This makes it particularly useful in applications requiring durable and flexible materials.
特性
CAS番号 |
926645-94-5 |
|---|---|
分子式 |
C11H25NO4Si |
分子量 |
263.41 g/mol |
IUPAC名 |
2,2-dimethyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,3)10(13)12-8-7-9-17(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
InChIキー |
JRZMNVIEOXRAIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)


![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)


![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)


